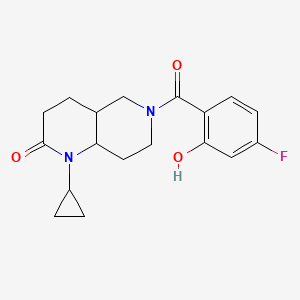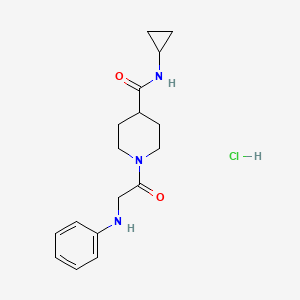![molecular formula C15H19FN2O3 B7632343 N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide](/img/structure/B7632343.png)
N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide is a chemical compound that belongs to the class of benzamides. It is commonly referred to as CFM-2, and it has been extensively studied for its potential applications in scientific research. CFM-2 is a potent inhibitor of the proteasome, which is an important cellular complex responsible for the degradation of proteins.
科学研究应用
CFM-2 has been widely used in scientific research for its ability to inhibit the proteasome. The proteasome is a complex cellular machinery responsible for the degradation of intracellular proteins, including misfolded or damaged proteins, as well as regulatory proteins involved in cell cycle progression, apoptosis, and immune response. Inhibition of the proteasome can lead to the accumulation of these proteins and subsequent cellular dysfunction, making it a potential target for therapeutic intervention in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用机制
CFM-2 exerts its inhibitory effect on the proteasome by binding to the active site of the beta subunit of the 20S proteasome. This leads to the inhibition of the chymotrypsin-like activity of the proteasome, which is responsible for the degradation of hydrophobic amino acid residues. CFM-2 also inhibits the caspase-like and trypsin-like activities of the proteasome to a lesser extent.
Biochemical and Physiological Effects
CFM-2 has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. It also inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and reducing the expression of oncogenic proteins. In addition, CFM-2 has been shown to have anti-inflammatory effects by inhibiting the activation of NF-kB, a transcription factor involved in the regulation of immune and inflammatory responses.
实验室实验的优点和局限性
CFM-2 is a potent and specific inhibitor of the proteasome, making it a valuable tool for studying the role of the proteasome in various cellular processes. It has been extensively used in vitro and in vivo to investigate the effects of proteasome inhibition on cell signaling, gene expression, and protein degradation. However, it is important to note that CFM-2 may have off-target effects and may not fully recapitulate the effects of genetic or pharmacological inhibition of the proteasome.
未来方向
There are several future directions for the study of CFM-2 and its potential applications in scientific research. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of CFM-2. Another area of interest is the investigation of the effects of proteasome inhibition on the immune system and the potential use of proteasome inhibitors as immunomodulatory agents. Furthermore, the use of proteasome inhibitors in combination with other therapeutic agents, such as chemotherapy or immunotherapy, is an area of active research. Finally, the development of new methods for the delivery of proteasome inhibitors to specific tissues or cells may enhance their therapeutic potential.
合成方法
The synthesis of CFM-2 involves the reaction of 4-fluoro-2-hydroxybenzoic acid with N-(cyclopentyl)prop-2-enamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The resulting product is then treated with trifluoroacetic acid to remove the protecting group, yielding CFM-2 as a white solid.
属性
IUPAC Name |
N-[3-(cyclopentylamino)-3-oxopropyl]-4-fluoro-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c16-10-5-6-12(13(19)9-10)15(21)17-8-7-14(20)18-11-3-1-2-4-11/h5-6,9,11,19H,1-4,7-8H2,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIOBLAFXAZDQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCNC(=O)C2=C(C=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamide;hydrochloride](/img/structure/B7632260.png)
![2-[2-(Dimethylamino)ethyl-(2-fluoro-4-methylbenzoyl)amino]acetic acid](/img/structure/B7632266.png)
![4-Amino-1-[2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidin-1-yl]butan-1-one;hydrochloride](/img/structure/B7632269.png)
![1-[(3-Methoxyphenyl)methyl]-4-(triazol-1-ylmethyl)piperidine](/img/structure/B7632281.png)
![1-(1-Methylpyrazol-3-yl)-3-[methyl(thiophen-3-ylmethyl)amino]piperidin-2-one](/img/structure/B7632296.png)
![3,3,3-trifluoro-N-[(3-fluoro-4-piperazin-1-ylphenyl)methyl]propanamide;hydrochloride](/img/structure/B7632303.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-(piperidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B7632304.png)


![4-fluoro-2-hydroxy-N-[3-(2-methylpropanoylamino)propyl]benzamide](/img/structure/B7632333.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-3-phenylbutan-1-one;hydrochloride](/img/structure/B7632337.png)


![N-[[1-(1,2,3,4-tetrahydroisoquinoline-1-carbonyl)piperidin-3-yl]methyl]butanamide;hydrochloride](/img/structure/B7632367.png)